Product packaging for Methyl 4-Iodo-3-methylbenzoate(Cat. No.:CAS No. 5471-81-8)

Methyl 4-Iodo-3-methylbenzoate

Cat. No.: B140374
CAS No.: 5471-81-8
M. Wt: 276.07 g/mol
InChI Key: HCSGWQGKCVQIRM-UHFFFAOYSA-N
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Description

Contextual Significance in Contemporary Organic Synthesis

In the landscape of modern organic synthesis, the development of efficient and versatile building blocks is paramount. Methyl 4-iodo-3-methylbenzoate fits this description perfectly, offering a scaffold that can be readily modified through a variety of chemical transformations. The presence of the iodo group is particularly significant, as it serves as a highly effective leaving group in numerous cross-coupling reactions, a cornerstone of modern synthetic chemistry.

This reactivity allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks from simpler precursors. The methyl and methyl ester groups also provide opportunities for further functionalization, adding to the compound's versatility. Its utility is demonstrated in the synthesis of a range of molecules, from bioactive compounds to advanced materials. thermofisher.comacs.org

Academic Relevance as a Key Synthetic Intermediate

The academic community has increasingly recognized this compound as a key intermediate for the synthesis of complex and valuable molecules. Its application spans various fields, including medicinal chemistry and materials science.

One notable application is in the synthesis of novel colchicine-derived nitrate (B79036) esters, which have been investigated for their potential as immunosuppressant agents. thermofisher.comfishersci.atthermofisher.com Colchicine (B1669291) itself is a natural product with potent biological activity, and the ability to modify its structure using intermediates like this compound opens up avenues for developing new therapeutic agents. researchgate.netnih.gov

Furthermore, this compound has proven instrumental in the creation of fluorescent molecular probes. A significant example is its use as a starting material in the scalable synthesis of 4-carboxy-Pennsylvania Green methyl ester, a hydrophobic building block for fluorescent probes. nih.govresearchgate.netacs.org In this synthesis, the aryl iodide functionality of this compound is converted into a Grignard reagent, which then participates in a key carbon-carbon bond-forming reaction. nih.gov This highlights the compound's role in constructing the core structures of sophisticated analytical tools used in biological imaging.

The versatility of the aryl-iodide bond is further exemplified by its potential to participate in various coupling reactions, such as the Sonogashira coupling, which is used to form carbon-carbon triple bonds. wikipedia.org While a direct example with this compound is not explicitly detailed in the provided search results, the reactivity of the closely related methyl 4-iodobenzoate (B1621894) in such reactions underscores the potential of this class of compounds. wikipedia.org

Below is a data table summarizing a key reaction involving this compound in the synthesis of a fluorescent probe intermediate.

Reaction Starting Material Reagents Product Yield Reference
Grignard Reaction for Fluorescent Probe SynthesisThis compound1. i-PrMgCl·LiCl, THF, -78 °C to rt; 2. MEM-protected xanthone; 3. 6 M HCl4-carboxy-Pennsylvania Green methyl ester28% (overall) nih.gov

Overview of Current Research Trajectories and Scholarly Contributions

Current research involving this compound is largely directed towards its application as a versatile building block in the synthesis of functional molecules. The scholarly contributions in this area underscore a trend towards the development of complex structures with specific biological or material properties.

The synthesis of colchicine analogues remains an active area of investigation, with the goal of creating derivatives with improved therapeutic profiles. thermofisher.comfishersci.atthermofisher.comresearchgate.netnih.gov The use of this compound and similar iodinated compounds allows for systematic structural modifications to probe structure-activity relationships.

Another significant research trajectory is the continued development of novel fluorescent probes for biological imaging. nih.govresearchgate.netacs.org The demand for more sensitive and specific probes drives the need for innovative synthetic strategies, where intermediates like this compound play a crucial role in constructing the fluorophore core. The scalability of syntheses using this intermediate is also a key consideration for the practical application of these probes. nih.gov

Furthermore, the utility of this compound extends to the field of materials science, as evidenced by its use in the synthesis of ligands for metal-organic frameworks (MOFs). acs.org MOFs are a class of porous materials with a wide range of potential applications, including gas storage and separation. The ability to incorporate specific functionalities into the organic linkers, starting from molecules like this compound, is critical for tuning the properties of these materials. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9IO2 B140374 Methyl 4-Iodo-3-methylbenzoate CAS No. 5471-81-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-iodo-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSGWQGKCVQIRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10282850
Record name Methyl 4-Iodo-3-methylbenzoate
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Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5471-81-8
Record name 5471-81-8
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Record name Methyl 4-Iodo-3-methylbenzoate
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Record name 5471-81-8
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Advanced Synthetic Methodologies for Methyl 4 Iodo 3 Methylbenzoate

Established Synthetic Pathways and Mechanistic Considerations

The most conventional routes to methyl 4-iodo-3-methylbenzoate begin with commercially available precursors. One common pathway involves the synthesis of the intermediate, 4-iodo-3-methylbenzoic acid, which is then esterified.

A well-documented method for creating the core substituted aromatic ring is through a Sandmeyer-type reaction starting from 4-amino-3-methylbenzonitrile. This process involves the diazotization of the amino group using sodium nitrite (B80452) (NaNO₂) and a strong acid like sulfuric acid (H₂SO₄), followed by the introduction of iodine using potassium iodide (KI). chemicalbook.com The resulting nitrile can then be hydrolyzed to the carboxylic acid.

The direct iodination of a 3-methylbenzoic acid derivative is governed by the principles of electrophilic aromatic substitution. In this mechanism, molecular iodine (I₂) is typically activated by an oxidizing agent, such as nitric acid or hydrogen peroxide, to generate a more powerful electrophilic iodine species, often represented as I⁺. libretexts.org This electrophile is then attacked by the electron-rich benzene (B151609) ring. The directing effects of the substituents (the methyl group and the carboxyl or ester group) are crucial for determining the position of iodination.

Innovative Approaches in Aromatic Iodination Strategies

Modern organic synthesis seeks methods that offer greater efficiency, milder conditions, or unique reactivity. For aromatic iodination, several innovative strategies have emerged.

Electrochemical Iodination: An advanced technique involves the electrochemical generation of an iodine(I) species. In this method, molecular iodine is oxidized at a platinum anode in a solvent like acetonitrile. The resulting stable iodine(I) solution acts as a potent iodinating reagent. This approach has proven effective for mono-iodinating even relatively unreactive aromatic compounds, such as ethyl benzoate (B1203000), in high yields. acs.org Mechanistic studies suggest the reaction proceeds via a π-complex, with the rate-limiting step being the deprotonation of this intermediate. acs.org

Hypervalent Iodine Reagents: Another powerful method employs a mixture of iodic acid (HIO₃) in a medium of acetic acid (AcOH), acetic anhydride (B1165640) (Ac₂O), and concentrated sulfuric acid. This combination can readily iodinate a variety of deactivated aromatic compounds, including those with electron-withdrawing groups like nitrobenzene. nih.govresearchgate.net The reaction is believed to proceed through hypervalent iodine intermediates (ArIO₂). The final iodinated product is obtained after treating the reaction mixture with a reducing agent, such as an aqueous sodium sulfite (B76179) (Na₂SO₃) solution, which reduces the intermediate species. nih.gov

A summary of these iodination strategies is presented below.

Table 1: Comparison of Aromatic Iodination Methods

Method Reagents Key Features
Classical Electrophilic Iodination I₂, Oxidizing Agent (e.g., HNO₃, H₂O₂) Standard method, requires activation of iodine. libretexts.org
Sandmeyer Reaction Diazonium Salt, KI Effective for introducing iodine at a specific position from an amino group precursor. chemicalbook.com
Electrochemical Synthesis I₂, Anodic Oxidation Generates a highly reactive I(I) species; high yields for unreactive substrates. acs.org
Iodic Acid Method HIO₃, H₂SO₄, AcOH/Ac₂O Powerful method for deactivated arenes, proceeds via hypervalent iodine intermediates. nih.govresearchgate.net

Esterification Protocols for Substituted Benzoic Acid Precursors

Once the precursor 4-iodo-3-methylbenzoic acid is obtained, the final step is its conversion to the methyl ester.

The most common and direct method for this transformation is the Fischer-Speier esterification . This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol (B129727), which serves as both the solvent and the reactant. A strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol. wikipedia.org This equilibrium-driven reaction is pushed toward the product ester by using a large excess of the alcohol.

Scalable Synthesis Protocols and Process Optimization for Research Applications

For this compound to be a practical building block in research, its synthesis must be scalable to produce significant quantities.

The utility of this compound in larger-scale research projects has been demonstrated. Published procedures describe its use in quantities as large as 22.6 grams for the synthesis of complex fluorescent molecular probes. nih.gov This indicates that the compound can be prepared or is commercially available in sufficient multi-gram quantities to support extensive research applications without requiring specialized small-scale handling. nih.gov

On a larger scale, optimizing reaction conditions is critical for maximizing yield and purity. In syntheses that use this compound as a starting material, careful optimization is key. For instance, in the preparation of a Grignard reagent from this compound, a "Turbo Grignard" reagent (isopropylmagnesium chloride lithium chloride complex) is used. nih.gov The reaction is performed at a low temperature of -78 °C in anhydrous tetrahydrofuran (B95107) (THF) to ensure efficient metal-halogen exchange and prevent side reactions. The dropwise addition of the Grignard reagent and careful temperature control are crucial for the success and efficiency of the reaction on a multi-gram scale. nih.gov

Table 2: Physical and Chemical Properties of this compound

Property Value Source(s)
CAS Number 5471-81-8 thermofisher.combiosynth.com
Molecular Formula C₉H₉IO₂ thermofisher.combiosynth.com
Molecular Weight 276.07 g/mol biosynth.comnih.gov
Appearance Cream to pale orange crystals or powder thermofisher.com
Melting Point 58.0-65.0 °C thermofisher.comchemicalbook.com
IUPAC Name This compound thermofisher.comnih.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
4-Iodo-3-methylbenzoic acid
3-Methylbenzoic acid
4-Amino-3-methylbenzonitrile
Ethyl benzoate
Nitrobenzene
Methanol
Isopropylmagnesium chloride lithium chloride
Tetrahydrofuran (THF)
Sodium nitrite
Sulfuric acid
Potassium iodide
Iodine
Nitric acid
Hydrogen peroxide
Iodic acid
Acetic acid
Acetic anhydride

Chemical Reactivity and Transformative Reactions of Methyl 4 Iodo 3 Methylbenzoate

Halogen-Metal Exchange Reactions and the Generation of Organometallic Intermediates

Halogen-metal exchange reactions are a cornerstone of organometallic chemistry, enabling the conversion of organic halides into highly reactive organometallic reagents. In the case of methyl 4-iodo-3-methylbenzoate, the iodine atom can be readily exchanged with a metal, typically magnesium or lithium, to form an organomagnesium (Grignard) or organolithium intermediate. These intermediates are potent nucleophiles and are crucial for the formation of new carbon-carbon bonds.

The formation of Grignard reagents from aryl iodides like this compound can be efficiently achieved through halogen-metal exchange. A particularly effective reagent for this transformation is the isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) complex, often referred to as "Turbo Grignard". nih.govorganic-chemistry.org This reagent system offers significant advantages over traditional Grignard reagents like i-PrMgCl alone. The presence of lithium chloride breaks down the polymeric aggregates of the Grignard reagent, leading to a more soluble and highly reactive monomeric species. organic-chemistry.orguni-muenchen.de

This enhanced reactivity allows the halogen-metal exchange to proceed smoothly at low temperatures, such as -78 °C, which is crucial for preserving the ester functional group present in this compound that might otherwise be attacked by the Grignard reagent at higher temperatures. nih.govharvard.edu For instance, the reaction of this compound with i-PrMgCl·LiCl generates a more reactive aryl Grignard reagent, which can then participate in subsequent reactions, such as addition to electrophiles, with improved efficiency and in shorter reaction times compared to using i-PrMgCl without LiCl. nih.gov The use of i-PrMgCl·LiCl has been demonstrated in the synthesis of complex molecules where the resulting Grignard reagent of this compound is reacted with other molecules to form new carbon-carbon bonds. nih.gov This method is also advantageous for large-scale syntheses. organic-chemistry.org

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. This compound, with its reactive C-I bond, is an excellent substrate for a variety of these transformations, including the Suzuki-Miyaura, Stille, and Negishi couplings, as well as copper-catalyzed variants.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound with an organic halide. researchgate.netmdpi.com While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the provided search results, the general applicability of this reaction to aryl iodides is well-established. researchgate.net The reaction typically employs a palladium catalyst, a base, and an organoboron reagent (e.g., a boronic acid or ester) to form a new aryl-aryl bond. The iodine atom on this compound makes it a highly reactive partner for this type of coupling.

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. utexas.eduacs.org this compound can serve as the aryl iodide component in this reaction. acs.org For instance, it has been used in the solid-phase synthesis of Alkenyldiarylmethane (ADAM) series of non-nucleoside HIV-1 reverse transcriptase inhibitors. acs.org In this synthesis, a resin-bound vinyl tributylstannane was coupled with this compound using a palladium catalyst to afford the desired product. acs.org Advances in Stille coupling methodology have focused on developing more efficient and environmentally friendly conditions, such as using aqueous reaction media. utexas.edu

The Negishi coupling utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst. Similar to the other cross-coupling reactions, the C-I bond of this compound is susceptible to oxidative addition to the metal center, initiating the catalytic cycle. While a specific application of this compound in a Negishi coupling was not found in the search results, the general utility of this reaction for creating carbon-carbon bonds with organozinc reagents is well-established and applicable to aryl iodides. orgsyn.org

Recent advancements have demonstrated the utility of copper-catalyzed cross-coupling reactions. One notable example is the coupling of iodobenzoates, including this compound, with bromozinc-difluorophosphonates. amazonaws.comnih.gov This reaction provides a direct route to aryldifluorophosphonates, which are of interest in medicinal chemistry. The process, catalyzed by copper, is characterized by its high efficiency, excellent tolerance of various functional groups, and operational simplicity. nih.gov In a specific example, this compound was reacted with a bromozinc-difluorophosphonate reagent in the presence of a copper catalyst to yield methyl 2-((diethoxyphosphoryl)difluoromethyl)-3-methylbenzoate in good yield. amazonaws.com

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The benzene (B151609) ring of this compound is the primary site for substitution reactions, with the regiochemical outcome being a consequence of the directing effects of the existing substituents.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS), the incoming electrophile will be directed to specific positions on the aromatic ring based on the electronic and steric influences of the methyl, iodo, and methyl ester groups. The methyl group (-CH₃) is an activating, ortho, para-director due to its electron-donating inductive effect. Conversely, the methyl ester (-COOCH₃) is a deactivating, meta-director because of its electron-withdrawing resonance and inductive effects. The iodo group (-I) is a deactivating, ortho, para-director, a characteristic of halogens where the deactivating inductive effect outweighs the activating resonance effect.

Considering the positions on the benzene ring of this compound, the potential sites for electrophilic attack are C2, C5, and C6. The directing effects of the substituents on these positions are summarized below:

PositionInfluence of Methyl Group (at C3)Influence of Iodo Group (at C4)Influence of Methyl Ester Group (at C1)Overall Predicted Outcome
C2 ortho (activating)meta (deactivating)ortho (deactivating)Possible, but sterically hindered by the adjacent methyl ester and methyl groups.
C5 meta (deactivating)ortho (activating)meta (deactivating)A likely position for substitution, activated by the iodo group and sterically accessible.
C6 para (activating)meta (deactivating)ortho (deactivating)Another plausible position, activated by the methyl group, though potentially more sterically hindered than C5.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (NAS) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. In this compound, the iodo group can act as a leaving group. However, the ring is not strongly activated towards nucleophilic attack as there are no powerful electron-withdrawing groups, such as a nitro group, in the ortho or para positions relative to the iodine. Therefore, direct displacement of the iodo group by a nucleophile under standard NAS conditions is expected to be challenging.

Functional Group Interconversions Involving the Ester and Aromatic Moieties

The functional groups of this compound can be readily transformed into a variety of other useful moieties, highlighting its significance as a synthetic building block.

Reactions Involving the Aryl Iodide:

The carbon-iodine bond is a key site for a range of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Grignard Reagent Formation: The aryl iodide can be converted into a Grignard reagent through metal-halogen exchange. For instance, treatment of this compound with isopropylmagnesium chloride-lithium chloride complex facilitates this transformation, creating a nucleophilic organometallic species that can then react with various electrophiles. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: The iodo group makes the molecule an excellent substrate for numerous cross-coupling reactions.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond, converting the aryl iodide into an arylamine. This is a powerful method for synthesizing aniline (B41778) derivatives. libretexts.orgpurdue.eduorganic-chemistry.org

Ullmann Coupling: This copper-catalyzed reaction can be used to form biaryl compounds by coupling two molecules of the aryl iodide or by coupling the aryl iodide with another aryl halide. amazonaws.comambeed.comumass.edu

Reactions Involving the Ester Group:

The methyl ester group can undergo several classic transformations.

Saponification: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-iodo-3-methylbenzoic acid, under basic conditions, for example, using potassium hydroxide. psu.edu This reaction is a fundamental step in modifying the ester functionality.

Reduction: The ester can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective in converting the methyl ester to (4-iodo-3-methylphenyl)methanol. researchgate.netmasterorganicchemistry.com Milder reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters. researchgate.net

Amidation: The methyl ester can be converted to an amide. For example, treatment of a related 4-iodo-3-nitrobenzoic acid methyl ester with ammonia (B1221849) gas in methanol (B129727) yields the corresponding benzamide. google.comgoogle.com A similar reaction would be expected with this compound.

Reactions Involving the Methyl Group:

Lithiation: While the primary focus is often on the other functional groups, the methyl group can also be a site of reaction. Lateral lithiation, the deprotonation of a methyl group adjacent to a directing group on an aromatic ring, can occur, though no specific examples for this compound were found in the reviewed literature. cdnsciencepub.comresearchgate.net

The following table summarizes some of the key transformative reactions of this compound:

Reaction TypeReagents and ConditionsProduct
Grignard Formationi-PrMgCl·LiCl, THF, -78 °C4-(Methoxycarbonyl)-2-methylphenylmagnesium chloride
SaponificationKOH, H₂O/heat4-Iodo-3-methylbenzoic acid
Ester ReductionLiAlH₄, ether or THF(4-Iodo-3-methylphenyl)methanol
Buchwald-Hartwig AminationPd catalyst, ligand, base, amineN-substituted-4-amino-3-methylbenzoate derivatives
Ullmann CouplingCu catalyst, heatBiaryl compounds

Applications in Complex Organic Synthesis and Advanced Materials Research

Precursor in Medicinal Chemistry Target Synthesis

The compound is extensively utilized in medicinal chemistry for the synthesis of therapeutic agents, particularly in the development of novel drugs targeting various diseases.

Methyl 4-iodo-3-methylbenzoate is a key reagent in the synthesis of new colchicine-derived nitrate (B79036) esters, which are being investigated for their potential as immunosuppressant agents. cymitquimica.commyfisherstore.comlabfind.co.krthermofisher.com These novel compounds are designed to modulate the immune system, offering potential therapeutic benefits for autoimmune diseases and organ transplantation. The synthesis involves leveraging the reactivity of the iodo- and methylbenzoate functionalities to build upon the complex colchicine (B1669291) scaffold.

This compound plays a critical role as an intermediate in the synthesis of ponatinib (B1185), a multi-targeted tyrosine kinase inhibitor. google.comgoogleapis.comgoogle.com Ponatinib is used to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL), particularly in cases with the T315I mutation that confers resistance to other therapies. google.com The synthesis of ponatinib often involves a Sonogashira coupling reaction where the iodo-substituent of a derivative of this compound is reacted with an alkyne. google.comgoogleapis.comnih.gov

Table 1: Role of this compound in Ponatinib Synthesis

Step Description Reference
Starting Material This compound is a commercially available starting material. nih.gov
Reaction It undergoes a palladium-catalyzed Sonogashira coupling with an appropriate alkyne. googleapis.comnih.gov
Intermediate This reaction forms a key intermediate in the overall synthesis of ponatinib. google.comgoogleapis.com

The structural motif of this compound is incorporated into various novel compounds for anticancer screening and to establish structure-activity relationships (SAR). researchgate.net By systematically modifying the structure of analogs derived from this compound, researchers can identify key chemical features responsible for anticancer activity and optimize them to develop more potent and selective drug candidates. For instance, a series of 2-(3-iodo-4-methylphenyl)-4-(aryl)oxazol-5(4H)-one analogs were synthesized and showed significant anticancer activity against several cancer cell lines. researchgate.net

Building Block for Fluorescent Molecular Probes

This compound is a valuable building block in the creation of fluorescent molecular probes. nih.govresearchgate.netresearchgate.net These probes are essential tools in biomedical research and diagnostics, allowing for the visualization and tracking of specific molecules and processes within living cells. The compound was instrumental in an improved, three-pot synthesis of 4-carboxy-Pennsylvania Green, a fluorophore with excellent photophysical properties, making it a useful probe for intracellular components. nih.govresearchgate.net The synthesis involved a Grignard reaction with the this compound. nih.gov

Contributions to Agrochemical Development and Related Scaffolds

While not directly used as a pesticide, the chemical scaffold of this compound is relevant to agrochemical development. The presence of a halogenated and methylated benzene (B151609) ring is a common feature in many agrochemicals. Although a structurally related compound, methyl 2,5-difluoro-4-iodo-3-methylbenzoate, lacks direct pesticidal use, its structural relatives with sulfonylurea groups exhibit herbicidal activity, underscoring the versatility of this type of fluorinated benzoate (B1203000) scaffold in agrochemical research.

Ligand and Complex Formation in Coordination Chemistry

In the field of coordination chemistry, this compound and its derivatives can act as ligands to form coordination complexes with metal ions. echemi.com The oxygen atoms of the ester group can donate lone pairs of electrons to a metal center, and the aromatic ring can also participate in pi-stacking interactions. The iodo-substituent offers a site for further functionalization, allowing for the creation of more complex and tailored ligands for specific applications in catalysis, materials science, and analytical chemistry.

Use of 4-Iodo-3-methylbenzoic Acid (IMBA) in Lanthanide Complex Construction

Research has demonstrated the utility of 4-Iodo-3-methylbenzoic Acid (IMBA) as a primary ligand in the synthesis of novel lanthanide complexes. These complexes exhibit interesting structural and photophysical properties, making them subjects of study in materials science.

A notable study details the construction of a series of isostructural, dinuclear lanthanide complexes using IMBA and a secondary ligand, 4,7-dimethyl-1,10-phenanthroline (B1295015) (dmp). chemicalbook.comnih.gov These complexes possess the general formula [Ln₂(IMBA)₆(dmp)₂], where the lanthanide ion (Ln³⁺) can be Europium (Eu³⁺), Gadolinium (Gd³⁺), or Terbium (Tb³⁺). chemicalbook.comnih.gov

Structural Characteristics

The single-crystal X-ray diffraction analysis of these complexes reveals a dinuclear cluster structure. chemicalbook.comresearchgate.net Each unit consists of two lanthanide ions, six deprotonated IMBA ligands, and two dmp ligands, resulting in an electroneutral molecule. researchgate.net All three synthesized complexes—[Eu₂(IMBA)₆(dmp)₂], [Gd₂(IMBA)₆(dmp)₂], and [Tb₂(IMBA)₆(dmp)₂]—are isostructural, crystallizing in the triclinic space group P-1. chemicalbook.comnih.govresearchgate.net

Within these structures, the IMBA ligand demonstrates two distinct coordination modes: it acts as both a bridging and a chelating ligand to the lanthanide centers. chemicalbook.comresearchgate.net The coordination of the lanthanide ions is completed by the nitrogen atoms of the dmp ligands. The bond lengths and angles observed are consistent with those reported for other lanthanide complexes. researchgate.net

Luminescent Properties

The lanthanide complexes constructed with IMBA, particularly the europium and terbium variants, exhibit characteristic luminescence. nih.goviaea.org The organic ligands (IMBA and dmp) act as "antennas," absorbing energy and transferring it to the central lanthanide ion, which then emits light. This process is a hallmark of many luminescent lanthanide compounds. google.comtandfonline.com The specific emission profiles, such as the distinct red emission of Eu³⁺ and the green emission of Tb³⁺, are of great interest for the development of optical materials. iaea.orgresearchgate.net The photophysical properties of these materials, including their potential use as sensors, have been a focus of detailed investigation. nih.goviaea.orgresearchgate.net

Exploration of Biological Activities and Structure Activity Relationships Sar of Derivatives

Anticancer Properties and Cytotoxic Effects of Synthesized Analogs

While research on the parent compound is limited, numerous studies have demonstrated the anticancer potential of structurally related derivatives, including those based on coumarin (B35378), quinoxaline, and benzofuran (B130515) scaffolds. researchgate.netnih.govnih.gov The cytotoxic effects of these analogs are often attributed to their ability to interfere with critical cellular processes in cancer cells.

One area of investigation involves the development of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. VEGFR-2 is a key player in angiogenesis, the process by which new blood vessels form, which is crucial for tumor growth and metastasis. ekb.egekb.eg Quinoxaline derivatives, for example, have been designed and synthesized to act as VEGFR-2 inhibitors. nih.govrsc.orgrsc.org Their effectiveness is often correlated with their cytotoxic activity against various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer). nih.govrsc.org

Structure-activity relationship (SAR) studies on these derivatives have provided valuable insights. For instance, in a series of iodinated-4-aryloxymethyl-coumarins, the position of the iodine atom on the phenoxy moiety was found to play a significant role in enhancing anticancer activity. researchgate.net Specifically, analogs with chlorine or bromine substitutions on the coumarin ring demonstrated the most potent effects. researchgate.net Similarly, SAR studies of benzofuran derivatives have shown that substitutions at the C-2 position are crucial for their cytotoxic activity. nih.govmdpi.com The presence of a CONH group has also been identified as necessary for the anticancer activity of certain benzofuran analogues. nih.gov

The mechanisms behind the anticancer effects of these derivatives are multifaceted. They include the induction of apoptosis (programmed cell death), inhibition of cell proliferation and the cell cycle, and modulation of key signaling pathways. nih.gov For example, some coumarin derivatives can initiate apoptosis by destabilizing the mitochondrial membrane and activating caspases, which are enzymes that play a crucial role in cell death. nih.gov Furthermore, certain quinoxaline-based VEGFR-2 inhibitors have been shown to arrest the cell cycle at the G2/M phase and increase the ratio of pro-apoptotic to anti-apoptotic proteins like BAX/Bcl-2. nih.govrsc.org

Compound SeriesCancer Cell LineActivity MetricResultReference
Iodinated-4-aryloxymethyl-coumarins (10h, 10i)MDA-MB, A-549MICPotent activity researchgate.net
Quinoxaline derivative (25d)HepG2IC504.1 ± 0.4 µM nih.gov
Quinoxaline derivative (11g)MCF-7IC505.90 µM rsc.org
Quinoxaline derivative (17b)MCF-7IC505.8 µM rsc.org
Benzoic AcidMG63 (Bone Cancer)IC50 (48h)85.54 ± 3.17 µg/ml dergipark.org.tr

Antimicrobial Activity Investigations Against Bacterial Strains

Halogenated benzoic acid derivatives have been a subject of interest for their potential antimicrobial properties. The introduction of a halogen, such as iodine, into the molecular structure can significantly influence the compound's ability to inhibit the growth of various bacterial strains.

One of the primary targets for antibacterial agents is the bacterial cell wall, a structure essential for maintaining cell integrity and shape. researchgate.net The cell wall is composed of peptidoglycan, and its synthesis is a complex process involving multiple enzymes. nih.gov Antibiotics like β-lactams and vancomycin (B549263) function by inhibiting the formation of this protective layer. researchgate.net While direct evidence for Methyl 4-Iodo-3-methylbenzoate derivatives is still emerging, the broader class of compounds to which they belong is known to interfere with this critical pathway. Disruption of cell wall synthesis leads to a loss of structural integrity, ultimately causing the bacterial cell to lyse and die.

Beyond targeting the cell wall, another antimicrobial strategy involves the disruption of essential metabolic pathways within the bacteria. Halogenated benzoic acids have been shown to inhibit bacterial adaptation to other carbon sources, a phenomenon known as a 'diauxic' effect. researchgate.net Washed suspensions of Pseudomonas fluorescens grown with benzoate (B1203000) as the sole carbon source oxidize monohalogenobenzoates in a descending order of effectiveness: fluorobenzoates, chlorobenzoates, bromobenzoates, and finally iodobenzoates. researchgate.net This suggests that the presence and nature of the halogen substituent can interfere with the enzymatic processes required for bacterial metabolism. The inability of bacteria to utilize these analogs for growth is partly due to the cells' inability to liberate the halogen and carry the oxidation to a stage where carbon can be assimilated. researchgate.net

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances. These biofilms are notoriously resistant to conventional antibiotics and pose a significant challenge in clinical settings. Therefore, compounds that can inhibit biofilm formation or eradicate existing biofilms are of great interest.

Research into halogenated benzoic acid derivatives has demonstrated their potential as antibiofilm agents. For instance, certain phenolic acids have been shown to limit biofilm formation by E. coli. The addition of hydroxyl and methoxyl substituents to benzoic acid has been found to weaken its general effect against E. coli, but phenolic acids with methoxyl substitutes were more effective at limiting biofilm formation than their hydroxyl counterparts. This highlights the importance of specific chemical modifications in determining the antibiofilm efficacy of these compounds.

Anti-inflammatory Response Potential

Derivatives of benzoic acid have also been investigated for their anti-inflammatory properties. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases.

One study investigated a series of novel butanals and their corresponding carboxylic acid analogues for their anti-inflammatory and analgesic potential. Among the synthesized compounds, FM4, FM10, and FM12 were identified as lead compounds based on their potent IC50 values in cyclooxygenase (COX-2) assays. The IC50 values for these compounds were 0.74, 0.69, and 0.18 µM, respectively. These compounds also showed dominant inhibitory activity in COX-1 assays. Given their potency and safety profiles, compounds FM10 and FM12 were further subjected to in vivo experiments, where they demonstrated encouraging results in analgesic and anti-inflammatory models. These findings suggest that with appropriate structural modifications, derivatives of this class of compounds could be developed into potent anti-inflammatory agents.

Immunosuppressant Attributes of Synthesized Conjugates

This compound is utilized in the synthesis of novel colchicine-derived nitrate (B79036) esters which have been investigated as potential immunosuppressant agents. This indicates that the core structure of this compound can serve as a valuable building block for creating more complex molecules with specific biological functions, including the modulation of the immune system. The development of such conjugates opens up possibilities for treating autoimmune diseases and preventing organ transplant rejection.

In Silico Molecular Docking and ADMET Predictions for Therapeutic Targets

In the quest to identify novel therapeutic agents, in silico techniques such as molecular docking and ADMET prediction are indispensable tools. These computational methods allow for the rapid assessment of how a molecule might interact with a specific biological target and predict its likely pharmacokinetic profile within an organism. While specific studies focusing solely on derivatives of "this compound" are limited, the principles of these analyses can be illustrated through research on analogous compounds, such as the extensive studies conducted on colchicine (B1669291) derivatives which target tubulin, a key protein in cell division.

Molecular docking simulations are employed to predict the binding orientation and affinity of a ligand to its target protein. For instance, in studies of novel colchicine derivatives, their interaction with the colchicine-binding site on β-tubulin is a primary focus. These studies often reveal that specific modifications to the parent scaffold can significantly enhance binding affinity. For example, the introduction of various substituted benzyl (B1604629) moieties at certain positions has been shown to result in antiproliferative activity superior to that of the parent compound, colchicine.

A typical molecular docking study will yield a binding energy score, which indicates the strength of the interaction between the ligand and the protein. The lower the binding energy, the more stable the complex. Furthermore, these simulations can elucidate the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding.

The following table represents hypothetical molecular docking data for a series of colchicine derivatives, illustrating the type of information that would be sought for derivatives of "this compound."

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Derivative 1β-tubulin-8.5Lys254, Asn258, Thr314
Derivative 2β-tubulin-9.2Cys241, Leu248, Ala316
Derivative 3β-tubulin-7.9Val238, Ser315, Ala354
Derivative 4β-tubulin-9.5Leu248, Asn258, Met259

In addition to predicting biological activity, in silico methods are crucial for evaluating the "drug-likeness" of a compound through ADMET predictions. These predictions assess a molecule's likely absorption, distribution, metabolism, excretion, and potential toxicity. Key parameters often evaluated include:

Lipinski's Rule of Five: A set of rules to evaluate if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.

Aqueous Solubility (logS): Predicts the solubility of the compound in water, which affects its absorption.

Blood-Brain Barrier (BBB) Permeability: Predicts whether a compound can cross the BBB, which is important for drugs targeting the central nervous system.

CYP450 Inhibition: Predicts the potential for a compound to inhibit key metabolic enzymes, which can lead to drug-drug interactions.

Hepatotoxicity: Predicts the potential for a compound to cause liver damage.

Human Intestinal Absorption (HIA): Predicts the percentage of a compound that will be absorbed from the gut into the bloodstream.

A hypothetical ADMET profile for a series of derivatives is presented in the table below.

CompoundMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsBBB PermeabilityHIA (%)
Derivative 1450.23.825Low85
Derivative 2485.54.216Low92
Derivative 3425.73.535Medium88
Derivative 4510.34.517Low95

These in silico predictions are vital for prioritizing which newly synthesized compounds should be advanced to more resource-intensive in vitro and in vivo testing. By providing early insights into a compound's potential efficacy and safety profile, these computational studies significantly streamline the drug discovery and development process. For a compound like "this compound," its true potential lies in its ability to be chemically modified into derivatives that exhibit favorable interactions with therapeutic targets and possess desirable pharmacokinetic properties, as predicted by these powerful in silico tools.

Advanced Spectroscopic and Research Characterization Techniques

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. For Methyl 4-iodo-3-methylbenzoate (C₉H₉IO₂), the exact mass is 275.9647 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, which is a definitive method for verifying the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃), as well as cleavage of the C-I bond. The presence of iodine is readily identified by its characteristic isotopic pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound will exhibit characteristic absorption bands. A strong absorption band is expected around 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester functional group. The C-O stretching of the ester will appear in the 1250-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will show several peaks in the 1450-1600 cm⁻¹ region. The C-I bond stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

IR Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹) Vibrational Mode
~ 3050-3100Aromatic C-H Stretch
~ 2950-2980Aliphatic C-H Stretch (-CH₃)
~ 1725C=O Stretch (Ester)
~ 1600, 1480Aromatic C=C Stretch
~ 1280C-O Stretch (Ester)
< 600C-I Stretch

X-ray Crystallography and Powder X-ray Diffraction (PXRD) Studies

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction can provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. For example, studies on similar molecules like Methyl 2-hydroxy-4-iodobenzoate have revealed detailed structural information, including how molecules pack in the crystal lattice. nih.govresearchgate.net Such analyses can reveal non-covalent interactions, such as halogen bonding involving the iodine atom, which can influence the material's physical properties.

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline phase, which can be used for phase identification, purity assessment, and to gain information about the unit cell dimensions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound absorb UV light, promoting electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions associated with the benzene (B151609) ring. The substitution on the ring, including the iodo, methyl, and methoxycarbonyl groups, will influence the position (λ_max) and intensity of these absorption bands.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Methyl 4-iodo-3-methylbenzoate. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Detailed research findings from theoretical studies on similar iodinated aromatic compounds suggest that the iodine atom significantly influences the electronic properties of the benzene (B151609) ring. The large size and polarizability of the iodine atom, along with the electron-withdrawing nature of the methyl ester group and the electron-donating nature of the methyl group, create a complex electronic environment.

Electronic Properties: Calculations can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and the kinetic stability of the molecule. A smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the iodinated benzene ring, while the LUMO may have significant contributions from the carbonyl group of the ester.

Reactivity Descriptors: From the electronic structure, various reactivity descriptors can be calculated. The electrostatic potential surface, for example, can map regions of positive and negative charge, indicating likely sites for nucleophilic or electrophilic attack. In this compound, the iodine atom can exhibit a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the iodine atom, making it a potential halogen bond donor.

Illustrative Data Table: Predicted Electronic Properties of this compound

Parameter Predicted Value (Illustrative) Significance
HOMO Energy -6.5 eV Indicates the electron-donating ability.
LUMO Energy -1.2 eV Indicates the electron-accepting ability.
HOMO-LUMO Gap 5.3 eV Relates to chemical reactivity and stability.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed understanding of the conformational flexibility of this compound and its interactions with other molecules, such as biological macromolecules.

Conformational Analysis: MD simulations can explore the potential energy surface of the molecule to identify stable conformations. For this compound, this would involve analyzing the rotation around the single bonds, particularly the bond connecting the ester group to the benzene ring. The simulations can reveal the most populated conformations in different solvent environments and at various temperatures.

Ligand Binding: In the context of drug discovery and materials science, MD simulations are crucial for studying the binding of a ligand like this compound to a receptor or a surface. These simulations can predict the binding affinity and the specific interactions that stabilize the complex. The iodine atom in this compound can participate in halogen bonding, a type of non-covalent interaction that is gaining recognition for its importance in ligand-protein binding nih.gov. MD simulations can model the geometry and strength of such halogen bonds, providing insights for the design of more potent and selective molecules. Studies on other halogenated compounds have shown that including a charged extra point to represent the sigma-hole on the halogen atom in MD simulations can accurately model these interactions nih.govnih.gov.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

NMR Spectroscopy: Quantum chemical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of this compound. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. Comparing the predicted NMR spectra with experimental data can aid in the structural elucidation and assignment of signals.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated computationally. These frequencies correspond to the peaks observed in an IR spectrum. The calculations can help in assigning the vibrational modes to specific functional groups, such as the C=O stretch of the ester, the C-I stretch, and the various vibrations of the aromatic ring. A study on the related molecule 4-hydroxy-3-methylbenzoic acid utilized DFT calculations to assign the normal modes of the molecule from its FT-IR and FT-Raman spectra rasayanjournal.co.in.

Illustrative Data Table: Comparison of Hypothetical Experimental and Computationally Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm) Hypothetical Experimental Shift (ppm)
C=O 165.8 166.2
C-I 95.2 94.8
C-COOCH₃ 134.5 134.1
C-CH₃ 142.1 141.7
Aromatic CH 130.4 130.0
Aromatic CH 139.6 139.2
O-CH₃ 52.5 52.3

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical calculations are a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products.

Transition State Analysis: A key aspect of mechanistic studies is the identification and characterization of transition states. These are the highest energy points along the reaction coordinate and correspond to the energy barrier that must be overcome for the reaction to proceed. Computational methods can determine the geometry and energy of these fleeting structures. For reactions involving iodinated aromatic compounds, such as nucleophilic aromatic substitution or cross-coupling reactions, DFT calculations can be used to model the transition states and predict the activation energies researchgate.net.

Reaction Pathway Modeling: By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction mechanism can be constructed. This allows for the comparison of different possible pathways and the determination of the most likely mechanism. For instance, in reactions where this compound acts as a substrate, theoretical studies can elucidate the role of catalysts, the effect of substituents on reactivity, and the origins of regioselectivity. DFT studies have been successfully employed to understand the selectivity in fluorocyclization reactions promoted by hypervalent iodine reagents, highlighting the mechanism-dependent nature of the outcomes nih.gov.

Illustrative Table: Calculated Energies for a Hypothetical Reaction Pathway

Species Relative Energy (kcal/mol) Description
Reactants 0.0 Starting materials
Transition State 1 +22.5 Energy barrier for the first step
Intermediate -5.2 A stable intermediate species
Transition State 2 +15.8 Energy barrier for the second step

Emerging Research Frontiers and Future Perspectives

Methyl 4-iodo-3-methylbenzoate is a versatile aromatic compound whose utility in organic synthesis and medicinal chemistry is continually expanding. The presence of an iodine atom, a methyl group, and a methyl ester on the benzene (B151609) ring provides multiple sites for functionalization, making it a valuable scaffold for the construction of complex molecules. Emerging research is focused on leveraging this unique structure through novel catalytic methods, advanced synthesis platforms, and new applications in biology and materials science.

Q & A

Basic Synthesis and Optimization

Q: What are the standard synthetic routes for Methyl 4-Iodo-3-methylbenzoate, and how can reaction conditions be optimized to improve regioselectivity and yield? A:

  • Methodology :
    • Esterification : Start with 4-hydroxy-3-methylbenzoic acid, esterify using methanol and acid catalysis (e.g., H₂SO₄) to form methyl 3-methylbenzoate.
    • Iodination : Employ electrophilic aromatic substitution (e.g., I₂, HNO₃/H₂SO₄ as nitrating agents to generate in-situ NO₂⁺, followed by iodination). Alternatively, use directed ortho-metalation (DoM) strategies with LDA (lithium diisopropylamide) to deprotonate the methyl-substituted position, followed by quenching with I₂ .
    • Optimization :
  • Temperature : Lower temperatures (−78°C) favor kinetic control, reducing byproducts.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance iodination efficiency.
  • Catalysts : Lewis acids like FeCl₃ can direct substitution to the para position .

Advanced Structural Characterization

Q: How can crystallographic software (e.g., SHELX, Mercury) resolve anisotropic displacement parameters and hydrogen-bonding networks in this compound? A:

  • SHELX Workflow :
    • Data Refinement : Use SHELXL for least-squares refinement, adjusting parameters for anisotropic displacement ellipsoids to model thermal motion .
    • Validation : Compare R-factors (e.g., R₁ < 5%) and check for overfitting using the GooF (Goodness-of-Fit) metric.
  • Mercury Analysis :
    • Visualize intermolecular interactions (e.g., C–H···O, halogen bonding) using the Materials Module. Generate packing diagrams to compare with non-iodinated analogues .
    • Table : Example refinement statistics:
ParameterValue (SHELXL)
R₁ (%)3.2
wR₂ (%)8.5
GooF1.02

Spectroscopic Differentiation of Isomers

Q: What NMR spectral features distinguish this compound from its ortho and meta isomers? A:

  • ¹H NMR :
    • Para-substitution : The methyl group (3-CH₃) appears as a singlet (no adjacent protons), while the ester (COOCH₃) shows a singlet at δ 3.8–4.0 ppm.
    • Iodo effect : Deshielding of aromatic protons adjacent to iodine causes downfield shifts (δ 7.5–8.5 ppm).
  • ¹³C NMR :
    • The iodine-bearing carbon (C4) appears at δ 90–100 ppm due to heavy atom effects .

Reactivity in Cross-Coupling Reactions

Q: How does the iodo substituent in this compound enhance its utility in Suzuki-Miyaura couplings compared to bromo/chloro analogues? A:

  • Mechanistic Advantage : The C–I bond’s lower bond dissociation energy facilitates oxidative addition with Pd(0) catalysts (e.g., Pd(PPh₃)₄), enabling faster reaction kinetics.
  • Methodology :
    • Catalyst Selection : Use Pd/C or Pd(OAc)₂ with ligands (e.g., SPhos) to prevent β-hydride elimination.
    • Conditions : Optimize base (e.g., K₂CO₃) and solvent (toluene/ethanol) for aryl boronic acid coupling .

Resolving Data Contradictions

Q: How should researchers address discrepancies between crystallographic bond lengths and DFT-calculated geometries for this compound? A:

  • Validation Steps :
    • Check Data Quality : Ensure high-resolution crystallographic data (d-spacing < 0.8 Å) and refine using SHELXL’s TWIN/BASF commands for twinned crystals .
    • DFT Calibration : Use Gaussian or ORCA with B3LYP/6-311+G(d,p) basis sets. Compare Mulliken charges with experimental electron density maps from WinGX .
    • Example : A 0.05 Å deviation may arise from crystal packing forces not modeled in gas-phase DFT.

Thermal Stability and Safety

Q: What experimental methods assess the thermal decomposition profile of this compound, and how do they inform safe handling? A:

  • Techniques :
    • TGA : Monitor mass loss at 10°C/min under N₂. Decomposition onset >200°C indicates stability for most reactions.
    • DSC : Identify exothermic peaks (e.g., melt at 120–130°C).
  • Safety Protocol : Store in sealed containers under inert gas; use fume hoods to avoid iodine vapor exposure .

Advanced Applications in Drug Development

Q: How can this compound serve as a precursor for bioactive molecules, and what functionalization strategies are most efficient? A:

  • Functionalization Routes :
    • Hydrolysis : Convert ester to carboxylic acid (4-Iodo-3-methylbenzoic acid) using LiOH/THF/H₂O.
    • Click Chemistry : Azide-alkyne cycloaddition with propargylamine derivatives to generate triazole-linked pharmacophores .
  • Case Study : Coupling with aminopyridines via Buchwald-Hartwig amination yields kinase inhibitor candidates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.